(3-クロロ-4-(モルホリノメチル)フェニル)ボロン酸

説明

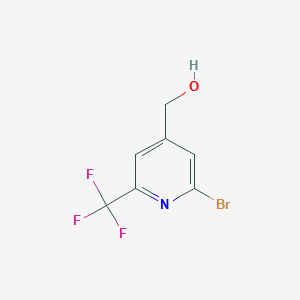

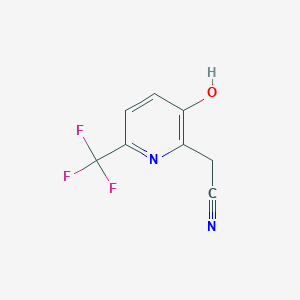

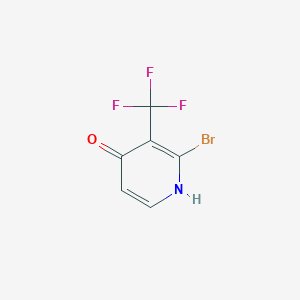

“(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H15BClNO3 and a molecular weight of 255.51 . It is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .

Synthesis Analysis

The synthesis of boronic acids and their esters is a well-studied field. One common method involves the reaction of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation, the removal of a boron group from an organic compound, is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid” consists of a phenyl ring substituted with a chloro group at the 3-position and a morpholinomethyl group at the 4-position . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. One of the most significant is the Suzuki-Miyaura cross-coupling reaction, which is widely used in organic synthesis . Protodeboronation of pinacol boronic esters has also been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis

“(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid” has a predicted boiling point of 414.1±55.0 °C and a predicted density of 1.31±0.1 g/cm3 . Its pKa is predicted to be 7.57±0.17 .科学的研究の応用

有機リン系農薬検出

果物ジュース中の有機リン系農薬(OPs)の検出のために、4-(モルホリノメチル)フェニルボロン酸(4-MPBA)をベースにした新規pH応答性蛍光プローブが合成されました。 このプローブは、OPsとアセチルコリンエステラーゼ(AChE)との間の阻害反応に基づいて、3.0〜5.8の範囲のpH変化に敏感です .

創薬と薬物送達

ボロン酸とそのエステルは、特に中性子捕捉療法に適したホウ素担体として、新規医薬品や薬物送達デバイスの設計に広く用いられています。 しかし、これらの化合物は水中でわずかにしか安定しておらず、その加水分解特性はこれらの用途における重要な因子です .

鈴木・宮浦クロスカップリング

鈴木・宮浦(SM)クロスカップリングは、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です。 ボロン酸は、その安定性、調製の容易さ、および一般的に環境に優しい性質のために、このプロセスにおいて不可欠な試薬です .

中性子捕捉療法

前述のように、ボロン酸は中性子捕捉療法のための潜在的なホウ素担体であり、この療法はホウ素の捕獲と核分裂反応を通じて癌細胞を選択的に標的とする癌治療の一種です .

センサー開発

ボロン酸誘導体のpH応答性により、アプリケーション1で述べたように、農薬を含むさまざまな物質を検出できるセンサーの開発に適しています .

作用機序

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid. This reaction is widely applied in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction include the synthesis of various organic compounds, including biologically active molecules .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by their stability, solubility, and reactivity .

Result of Action

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it plays a role in the formation of carbon–carbon bonds, which are fundamental in the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid. For instance, the pH level can affect the reactivity of boronic acids . Additionally, the presence of a palladium catalyst is crucial for the Suzuki–Miyaura cross-coupling reaction .

将来の方向性

The development of new methods for the synthesis and functionalization of boronic acids and their esters is an active area of research. Future directions may include the development of more efficient and selective methods for protodeboronation, as well as the exploration of new reactions involving boronic acids .

生化学分析

Biochemical Properties

(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling reactions. This compound acts as a reactant in these reactions, facilitating the formation of carbon-carbon bonds under mild and functional group-tolerant conditions . The boronic acid group in (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid interacts with palladium catalysts, enabling the transmetalation step that is crucial for the coupling process

Cellular Effects

The effects of (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid on cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to inhibit proteasome activity, leading to alterations in protein degradation and turnover

Molecular Mechanism

The molecular mechanism of action of (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid involves its interaction with biomolecules at the molecular level. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biochemical activity . This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. For example, boronic acids are known to inhibit serine proteases by forming a covalent bond with the active site serine residue

Temporal Effects in Laboratory Settings

The stability and degradation of (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid in laboratory settings are important factors to consider. Boronic acids are generally stable under neutral and slightly acidic conditions but can undergo hydrolysis under strongly acidic or basic conditions . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies are needed to assess the temporal effects of (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid on cellular function in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Threshold effects and the therapeutic window of (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid need to be determined through detailed animal studies to ensure its safe and effective use.

Metabolic Pathways

(3-Chloro-4-(morpholinomethyl)phenyl)boronic acid is likely involved in metabolic pathways that include interactions with enzymes and cofactors. The boronic acid group can participate in reactions with cellular metabolites, potentially affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. Boronic acids can be transported across cell membranes via passive diffusion or active transport mechanisms . The localization and accumulation of (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid within specific cellular compartments need to be investigated to understand its distribution profile.

Subcellular Localization

The subcellular localization of (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid can affect its activity and function. Boronic acids may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid is crucial for elucidating its biochemical role and potential therapeutic applications.

特性

IUPAC Name |

[3-chloro-4-(morpholin-4-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c13-11-7-10(12(15)16)2-1-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLZMUBDOIDHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN2CCOCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。